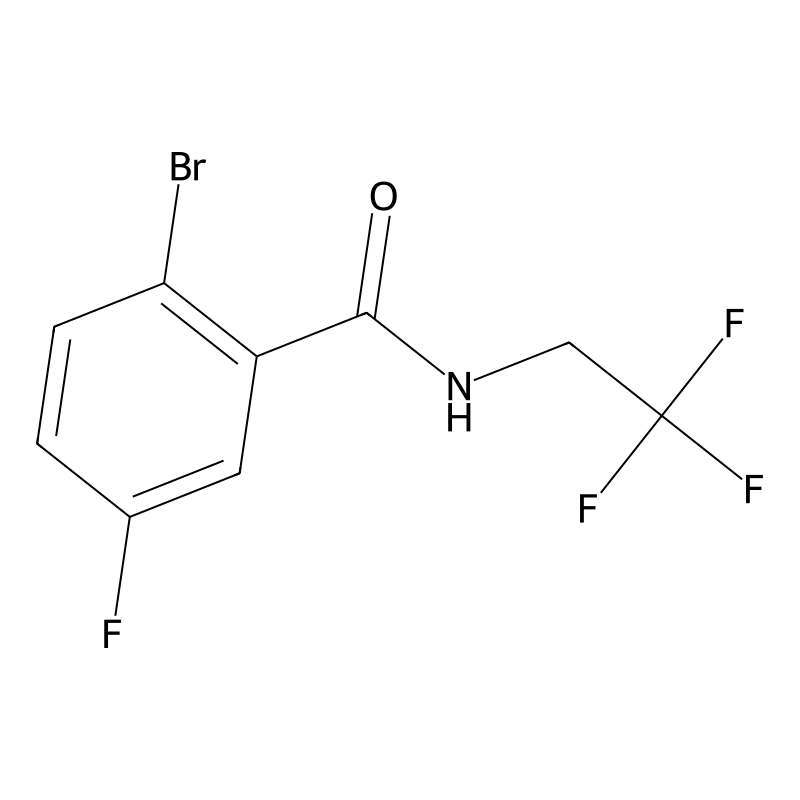

2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to a benzene ring, along with a trifluoroethyl group linked to the amide nitrogen. This compound has garnered interest in various fields due to its potential applications in pharmaceuticals and organic synthesis.

The molecular formula of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide is , and its molecular weight is approximately 292.08 g/mol. The presence of multiple fluorine atoms contributes to its unique chemical properties, including increased lipophilicity and potential biological activity.

The reactivity of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide can be attributed to the electrophilic nature of the bromine atom and the amide functional group. Common reactions include:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Acylation Reactions: The amide group can undergo acylation with various acyl chlorides or anhydrides.

- Fluorination: The fluorine atoms may participate in further fluorination reactions under specific conditions, enhancing the compound's fluorinated character.

Preliminary studies suggest that compounds similar to 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide exhibit significant biological activities. The fluorinated benzamide derivatives are often investigated for their potential as:

- Antidiabetic Agents: Some derivatives are known to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which is crucial in cortisol metabolism and may be beneficial in treating type 2 diabetes.

- Anticancer Agents: Fluorinated compounds have shown promise in cancer research due to their ability to interact with biological targets involved in tumor growth.

Synthesis of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide typically involves several steps:

- Bromination: Starting from 5-fluoro-N-(2,2,2-trifluoroethyl)benzamide, bromination can be achieved using bromine or a brominating agent under controlled conditions.

- Formation of Amide: The amide bond can be formed from the corresponding carboxylic acid and amine through standard coupling methods (e.g., using coupling reagents like EDC or DCC).

- Purification: The crude product can be purified through recrystallization or chromatography techniques.

The applications of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide span multiple fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting metabolic disorders and cancer.

- Organic Synthesis: This compound is utilized as a building block for synthesizing more complex fluorinated organic molecules.

- Research: It is employed in medicinal chemistry studies aimed at developing new therapeutic agents.

Interaction studies involving 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.

- In Vitro Assays: To evaluate the biological activity and toxicity profiles against cell lines relevant to disease models.

Several compounds share structural similarities with 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Bromo-5-fluorobenzamide | Lacks trifluoroethyl group; simpler structure | |

| 5-Fluoro-N-(trifluoroethyl)benzamide | Similar trifluoromethyl group; lacks bromine substitution | |

| 4-Bromo-3-fluorobenzamide | Different halogen positioning; potential different activity | |

| 3-Bromo-4-fluorobenzamide | Another positional isomer; may exhibit varied biological effects |

These compounds highlight the uniqueness of 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide due to its specific combination of halogen substitutions and functional groups that may influence its reactivity and biological properties.